Species-Specific Affinity Differentiation: I-BOP vs. Rat and Human TP Receptors
I-BOP demonstrates a pronounced, quantifiable species selectivity for the rat thromboxane A2 (TP) receptor over the human ortholog, a key differentiator not observed with the commonly used agonist U46619 [1]. In direct radioligand binding studies using [125I]BOP, the rat TP receptor exhibits approximately a ten-fold higher affinity (Kd ≈ 0.5 nM) compared to the human TP receptor (Kd ≈ 4.4 nM) [1]. Crucially, this species-specific affinity difference is unique to I-BOP, as the binding affinities of U46619 for rat and human TP sites were found to be equivalent [1].
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | [125I]BOP Kd ≈ 0.5 nM (rat TP), 4.4 nM (human TP) |
| Comparator Or Baseline | U46619: Affinity equivalent for rat and human TP |
| Quantified Difference | ~10-fold higher affinity for rat TP vs. human TP for I-BOP; U46619 shows no species difference. |
| Conditions | Radioligand binding assay on cloned rat kidney TP and human platelet TP receptors expressed in HEK293 cells. |
Why This Matters
This quantifiable species bias makes I-BOP the essential tool for studies involving rodent models of thrombosis, hypertension, or inflammation, ensuring experimental relevance that cannot be achieved with U46619.
- [1] D'Angelo, D. D., et al. Characterization of a rat kidney thromboxane A2 receptor: High affinity for the agonist ligand I-BOP. Prostaglandins, 1996, 52(4), 303-316. PMID: 8936585. View Source
